N-Thiazol-2-yl-succinamic acid
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Description
Synthesis Analysis The synthesis of thiazole derivatives, including N-Thiazol-2-yl-succinamic acid and its related compounds, often involves nucleophilic addition reactions to imines derived from thiazole or the condensation of amino-benzothiazoles with succinyl succinic ester. For instance, an efficient synthesis approach reported involved the reaction of phosphorous species with thiazole-derived imines, highlighting the versatility and reactivity of the thiazole ring in forming complex structures (Olszewski & Boduszek, 2010). Additionally, Radulescu et al. (2005) demonstrated an original method for synthesizing compact condensed systems by condensing amino-benzothiazoles with succinyl succinic ester, indicating a novel pathway for generating thiazole-containing molecules.
Scientific Research Applications
Therapeutic Applications of Thiazole Derivatives
Antimicrobial and Anticancer Properties Thiazole derivatives are extensively studied for their broad spectrum of biological activities, including antimicrobial and anticancer effects. A notable review outlines the importance of thiazole compounds in medicinal chemistry, highlighting their role in the development of therapeutics for various diseases due to their antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory properties. The synthesis approaches for thiazole compounds have been diversified, allowing for a wide range of interactions with drug targets and enzymes, leading to the discovery of new drug molecules with advanced modes of action. This has spurred renewed interest among researchers, evidenced by a significant number of scientific articles and patents focusing on the anti-infective and anticancer potential of thiazole-based compounds (Sharma et al., 2019).
Biological Activities and Synthetic Approaches Another review delves into the novel thiazole derivatives from a patent perspective, discussing the development of compounds acting as antioxidants, analgesics, anti-inflammatory agents, and more. It emphasizes the structural diversity of thiazole derivatives and their pharmacological activities, suggesting that these compounds, due to their selective multi-signaling pathway targets, may offer therapeutic benefits with potential side effects. This highlights the medicinal chemistry perspective of thiazole as a core structure for developing drugs with a variety of therapeutic applications (Leoni et al., 2014).
Antioxidant and Anti-inflammatory Agents Research focused on benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities demonstrates the potential of thiazole compounds as alternatives for therapeutic agents. The study underlines the distinct anti-inflammatory activity of specific compounds compared to standard references, showcasing the versatility of thiazole derivatives in the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).
properties
IUPAC Name |
4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGZMBKMJRZLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292202 |
Source
|
Record name | N-Thiazol-2-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Thiazol-2-yl-succinamic acid | |
CAS RN |
19692-00-3 |
Source
|
Record name | 19692-00-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Thiazol-2-yl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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